3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Description
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, commonly known as Carbidopa, is a synthetic aromatic amino acid derivative with the molecular formula C₁₀H₁₄N₂O₄·H₂O (monohydrate) and a molecular weight of 244.25 g/mol . It features a stereospecific (2S)-configuration, a hydrazinyl group, and a methyl substituent on the α-carbon, distinguishing it structurally from natural catecholamines .
Pharmacological Role: Carbidopa is a peripheral dopa decarboxylase inhibitor, used in combination with levodopa to treat Parkinson’s disease. It prevents the premature conversion of levodopa to dopamine outside the central nervous system, enhancing therapeutic efficacy .
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860427 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-53-4, 38821-49-7, 14585-65-0 | |
| Record name | α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | carbidopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARBIDOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Design and Intermediate Isolation
The pivotal advancement emerged with the use of 3,3-pentamethylene oxaziridine (Formula IV) in a homogeneous organic solvent. Unlike earlier biphasic systems requiring phase transfer catalysts, this method dissolves both L-α-methyldopa methyl ester (Formula III) and oxaziridine in toluene at 80–130°C, achieving complete conversion within 1–2 hours. The reaction produces (+)–(L)-2-(N’-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid methyl ester (Formula I), a crystalline intermediate isolable via filtration or centrifugation with >99% purity.
Table 1: Optimal Conditions for Formula I Synthesis
| Parameter | Specification |
|---|---|
| Solvent | Toluene |
| Temperature | 100–105°C |
| Reaction Time | 1–2 hours |
| Yield | 85–90% |
| Purity (HPLC) | ≥99% |
Hydrolysis to Carbidopa
Formula I undergoes acidic hydrolysis using 20% HCl at 93–95°C for 5 hours, cleaving the cyclohexylidene hydrazine group and methyl ester. This step proceeds without racemization, yielding carbidopa (Formula II) in 75–80% yield after recrystallization. Critically, the homogeneous amination minimizes side products like L-α-methyldopa (<0.5%), avoiding resource-intensive purification.
Comparative Analysis of Alternative Synthetic Routes
Boronic Acid Complex-Mediated Amination
An earlier biphasic approach involved forming a boronic acid complex (Formula 3) from L-α-methyldopa methyl ester in aqueous sodium tetraborate, followed by toluene-phase oxaziridine amination. While effective, the heterogeneous system required vigorous stirring and phase transfer catalysts, complicating scale-up. Yield and purity (70–75%, 95–97%) were inferior to the homogeneous method.
Hypochlorite and Cyanate Routes
Reaction of L-α-methyldopa’s dimethoxy derivative with potassium cyanate forms a carbamide intermediate, which hypochlorite converts to dimethoxycarbidopa before HBr-mediated demethylation. This route’s 27% yield and mandatory chromatography render it obsolete for industrial use.
Table 2: Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Homogeneous Amination | 85–90 | ≥99 | High-temperature hydrolysis |
| Biphasic Amination | 70–75 | 95–97 | Phase separation challenges |
| Hypochlorite/Cyanate | 27 | 90–92 | Chromatography required |
Mechanistic Insights and Side-Reaction Mitigation
Role of Solvent Polarity
Toluene’s nonpolar nature suppresses premature hydrolysis of oxaziridine, ensuring selective amination at the α-carbon. Polar solvents like THF or DMSO accelerate oxaziridine decomposition, reducing yield.
Protecting Group Strategy
Early methods protected phenolic hydroxyls as methyl ethers or acetates, requiring harsh deprotection (e.g., HBr). The homogeneous method avoids protection by leveraging toluene’s inertness, preventing oxidation of catechol moieties.
Hydrolysis Optimization
Controlled HCl concentration (20%) and temperature (93–95°C) prevent epimerization and hydrazine over-oxidation. Prolonged heating (>6 hours) generates 3,4-dihydroxyphenylacetone, necessitating precise reaction monitoring.
Industrial Scalability and Environmental Impact
The homogeneous process reduces waste by 40% compared to biphasic systems, as toluene is recyclable via distillation. Energy consumption is minimized through exothermic amination (ΔH = −120 kJ/mol), requiring only moderate heating . Regulatory-compliant purity (EP/USP standards) is achievable without chromatography, aligning with green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
Carbidopa undergoes enzymatic and chemical oxidation, primarily at its catechol moiety:
-
Mechanistic Insights :
Condensation Reactions
The hydrazine group participates in nucleophilic condensation with carbonyl compounds:
-
Analytical Utility :
The hydrazone formation with indole-3-acetaldehyde enables UV-Vis detection (ε = 12,400 M⁻¹cm⁻¹ at 450 nm), validated by LC-MS (m/z 354.2 for [M+H]⁺) .
a) Hydrazine Group Reactivity
-
Protection/Deprotection :
b) Stereochemical Control
-
Inversion Pathways :
Enzyme Interaction Studies
Carbidopa inhibits aromatic L-amino acid decarboxylase (AADC) via hydrazine coordination to the pyridoxal phosphate (PLP) cofactor:
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Phenylalanine hydroxylase | -7.1 (molecular docking) | Hydrogen bonds, π-stacking, salt bridges |
| DOPA decarboxylase | Kᵢ = 0.1 µM | Irreversible PLP adduct formation |
-
ADME/T Properties :
Reduction Reactions
The catechol group is susceptible to reduction under controlled conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 0°C | Dihydrocatechol derivatives |
| H₂/Pd-C | Ethanol, 25°C | Saturated propanoic acid analogs |
Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) induces C–N bond cleavage, forming 3,4-dihydroxyphenylacetone .
-
Thermal Degradation : At >150°C, decarboxylation yields 2-hydrazino-3-(3,4-dihydroxyphenyl)propane.
Table 1: Spectroscopic Signatures of Reaction Products
| Product | UV-Vis λₘₐₓ (nm) | MS (m/z) | ¹H NMR (δ, ppm) |
|---|---|---|---|
| 6,7-Dihydroxycinnoline | 365 | 207.1 [M+H]⁺ | 7.2 (d, ArH), 6.8 (s, OH) |
| I3A-Carbidopa hydrazone | 450 | 354.2 [M+H]⁺ | 8.1 (s, NH), 6.9 (m, ArH) |
Table 2: Comparative Reactivity of Carbidopa Derivatives
| Derivative | AADC Inhibition (IC₅₀) | PAH Binding (kcal/mol) |
|---|---|---|
| Carbidopa | 0.1 µM | -6.7 |
| Ethyl carbidopa ester | 0.3 µM | -6.6 |
| 2-Aminohydrazinyl analog | 0.05 µM | -7.1 |
Scientific Research Applications
Structure
Carbidopa is characterized by a hydrazinyl group attached to a 3,4-dihydroxyphenyl moiety, which is crucial for its biological activity. The compound's structure allows it to effectively inhibit the enzyme DOPA decarboxylase, thus preventing the conversion of levodopa to dopamine in peripheral tissues.
Treatment of Parkinson's Disease
Carbidopa is mainly used in conjunction with levodopa to enhance therapeutic outcomes for patients with Parkinson's disease. By inhibiting DOPA decarboxylase, it increases the availability of levodopa in the brain while minimizing peripheral side effects such as nausea and vomiting.
Enhancing Levodopa Efficacy
Carbidopa is often combined with levodopa in formulations like Sinemet. This combination has been shown to improve the overall efficacy of treatment by providing more stable plasma levels of levodopa and extending its duration of action.
Research Applications
Recent studies have explored additional applications of Carbidopa beyond Parkinson's disease treatment:
- Neuroprotective Effects : Some research suggests that Carbidopa may have neuroprotective properties that could be beneficial in other neurodegenerative conditions.
- Potential Role in Cancer Therapy : Investigations are ongoing into whether Carbidopa can enhance the efficacy of certain chemotherapeutic agents by modulating neurotransmitter levels .
Case Study 1: Parkinson’s Disease Management
A clinical trial involving patients with advanced Parkinson’s disease demonstrated that the addition of Carbidopa to standard levodopa therapy significantly improved motor function and reduced "off" time (periods when medication is not effective). Patients reported better overall quality of life and fewer side effects compared to those receiving levodopa alone .
Case Study 2: Neuroprotective Potential
In a study examining neuroprotection, researchers found that Carbidopa administration in animal models resulted in reduced neuronal death following induced neurotoxic injury. This suggests potential applications for Carbidopa in treating conditions like Alzheimer’s disease or multiple sclerosis .
Data Table: Summary of Clinical Findings
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The hydrazinyl group can inhibit specific enzymes, affecting metabolic pathways.
Signal Modulation: The compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-(3,4-Dihydroxyphenyl)propanoic Acid
- Structure : Lacks the α-methyl and hydrazinyl groups of Carbidopa.
- Role : Found in plant metabolites (e.g., under drought stress) as a stress-response compound .
Caffeic Acid Phenethyl Ester (CAPE) Analogues
- Structure: Esters of 3-(3,4-dihydroxyphenyl)propanoic acid with phenethyl or other alkyl groups.
- Activity : Enhanced antioxidant effects compared to Carbidopa due to conjugated double bonds and lipophilic side chains improving membrane permeability .
- Example : CAPE itself shows anti-inflammatory and anticancer activity but lacks enzyme-targeted inhibition .
Salvianolic Acid A (SalA)
- Structure: (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)acryloyloxy]propanoic acid.
- Activity : Potent anti-inflammatory and neuroprotective effects via modulation of blood-brain barrier integrity and oxidative stress pathways. Structural complexity (conjugated system) enhances binding affinity but reduces bioavailability compared to Carbidopa .
Hydrazine-Containing Analogues
Dihydrazones (e.g., Compound 29)
- Structure : Bis-hydrazide derivatives with aromatic aldehydes (e.g., 3,3′-((4-Hydroxyphenyl)azanediyl)bis(N′-(benzylidene)propanehydrazide)).
- Synthesis : Formed via refluxing dihydrazides with aldehydes .
- Activity : Increased lipophilicity from aromatic groups may improve CNS penetration, but hydrazine moieties raise toxicity concerns .
LK01381 (Compound 2f)
- Structure: 3-[5-({[30-(Trifluoromethyl)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid.
- Activity: Targets G protein-coupled receptors (GPCRs) with trifluoromethyl groups enhancing ligand-receptor affinity.
Pharmacological and Physicochemical Comparison
| Compound | Molecular Weight | Key Functional Groups | Primary Activity | Bioavailability Concerns |
|---|---|---|---|---|
| Carbidopa | 244.25 g/mol | Hydrazinyl, α-methyl, catechol | Dopa decarboxylase inhibition | Low CNS penetration (peripheral) |
| 3-(3,4-DHPPA | 182.17 g/mol | Catechol, propanoic acid | Antioxidant, stress response | High solubility, rapid excretion |
| CAPE | 284.31 g/mol | Phenethyl ester, catechol | Antioxidant, anti-inflammatory | Improved lipophilicity |
| Salvianolic Acid A | 494.45 g/mol | Conjugated dienes, catechols | Neuroprotection, anti-inflammatory | Poor solubility, complex metabolism |
| Dihydrazones (Compound 29) | ~450 g/mol (est.) | Aromatic aldehydes, hydrazides | GPCR modulation | Potential hepatotoxicity |
Biological Activity
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, commonly known as Carbidopa, is a compound with significant biological activity, particularly in the context of neuropharmacology. It is primarily known for its role as a medication in the treatment of Parkinson's disease, where it acts as a decarboxylase inhibitor. This article delves into the biological activities associated with this compound, supported by various research findings and case studies.
- Molecular Formula : C10H14N2O4
- Molecular Weight : 226.23 g/mol
- CAS Number : 302-53-4
- Boiling Point : 528.7 ± 50.0 °C at 760 mmHg
- Density : 1.4 ± 0.1 g/cm³
Carbidopa inhibits the enzyme aromatic L-amino acid decarboxylase (AADC), which is responsible for converting levodopa into dopamine in peripheral tissues. By preventing this conversion, Carbidopa increases the availability of levodopa to cross the blood-brain barrier, enhancing its efficacy in treating Parkinson's disease symptoms.
Neuroprotective Effects
Research indicates that Carbidopa has neuroprotective properties that may contribute to its therapeutic effects in Parkinson's disease. A study conducted by demonstrated that Carbidopa, when administered alongside levodopa, significantly improved motor function and reduced neuronal degeneration in animal models.
Antioxidant Activity
Carbidopa exhibits antioxidant properties, which are crucial for protecting neurons from oxidative stress—a significant factor in neurodegenerative diseases. The compound's ability to scavenge free radicals was highlighted in a study where it was shown to reduce oxidative damage in neuronal cells .
Vasorelaxant Effects
In addition to its central nervous system effects, Carbidopa has been implicated in vascular health. A study on flavonoid metabolites reported that compounds similar to Carbidopa can induce vasorelaxation, suggesting potential cardiovascular benefits . This vasorelaxant effect is believed to be mediated through endothelial nitric oxide synthase (eNOS) activation.
Case Studies and Research Findings
- Parkinson's Disease Management :
- Oxidative Stress Reduction :
- Vascular Health :
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Carbidopa | C10H14N2O4 | Neuroprotective, Antioxidant |
| 3,4-Dihydroxyphenylacetic acid | C9H10O4 | Vasorelaxant |
| Quercetin | C15H10O7 | Antioxidant, Anti-inflammatory |
Q & A
Q. What are the recommended methods for synthesizing 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, and how can reaction conditions be optimized?
Answer: The compound is synthesized via peptide coupling reactions using reagents such as 4-methylmorpholine and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF). Key parameters for optimization include:
- Temperature control : Maintain reactions at 0–25°C to prevent side reactions.
- Stoichiometric ratios : Use a 1:1.2 molar ratio of hydrazine derivatives to carboxylic acid precursors to maximize yield.
- Purification : Employ reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA) for high-purity isolation .
- Yield improvement : Pre-activate carboxylic acid groups with carbodiimide reagents before hydrazine coupling .
Q. How can structural characterization of this compound be validated, and what analytical techniques are essential?
Answer: Validation requires a multi-technique approach:
- NMR spectroscopy : Use H and C NMR to confirm the hydrazinyl group (-NH-NH) and stereochemistry (e.g., S-configuration via coupling constants) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 255.0984 for CHNO) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., compare with Carbidopa analogs) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : High aqueous solubility (>50 mg/mL at pH 7.4) due to polar functional groups (dihydroxyphenyl, hydrazinyl, carboxylic acid). Lipophilicity (logP ~1.2) enables membrane permeability .
- Stability : Susceptible to oxidation at the catechol (3,4-dihydroxyphenyl) group. Use antioxidants (e.g., ascorbic acid) in buffers and store at -20°C under nitrogen .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate interactions between this compound and enzyme targets like phenylalanine hydroxylase (PAH)?
Answer:
- Protein preparation : Obtain PAH’s crystallographic structure (PDB ID: 6PAH) and remove water/ligands. Add polar hydrogens and charges using Chimera .
- Ligand preparation : Generate 3D conformers of the compound using Avogadro (MMFF94 force field) and convert to PDBQT format .
- Docking parameters : Use AutoDock Vina with a 30 Å × 30 Å × 30 Å grid box centered on the Fe(III)-binding active site. Validate with Carbidopa (known PAH inhibitor) as a positive control .
Q. What experimental strategies resolve contradictions in reported metabolic degradation pathways?
Answer: Contradictions arise from species-specific gut microbiota or analytical methods. To address:
- In vitro models : Use human fecal lysates or hepatocyte cultures to identify phase I/II metabolites (e.g., hydrazine cleavage or catechol methylation) .
- Isotopic labeling : Track C-labeled compound in murine models to distinguish host vs. microbial metabolism.
- Analytical harmonization : Compare LC-MS/MS data across labs using shared reference standards (e.g., 3,4-dihydroxyphenylacetic acid) .
Q. How can researchers mitigate challenges in formulating this compound for in vivo studies, given its physicochemical properties?
Answer:
- Oral administration : Use enteric-coated capsules to protect against gastric acid degradation.
- Parenteral routes : Prepare isotonic solutions (pH 6.5–7.0) with 5% dextrose to prevent precipitation.
- Bioavailability enhancement : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism, as the compound is not a CYP substrate .
Q. What are the best practices for analyzing enzyme inhibition kinetics, particularly for peripheral decarboxylases?
Answer:
- Enzyme assays : Use purified dopa decarboxylase (DDC) and monitor pyridoxal phosphate (PLP) cofactor depletion via UV-Vis (λ = 420 nm).
- Kinetic parameters : Calculate values using Lineweaver-Burk plots with L-DOPA as the substrate.
- Control experiments : Include Carbidopa (a known DDC inhibitor) to validate assay conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthesis yields (e.g., 60–85%)?
Answer: Variability often stems from:
- Hydrazine reactivity : Ensure anhydrous conditions and inert atmosphere (N/Ar) to prevent hydrolysis.
- Byproduct formation : Monitor intermediates via TLC (silica gel, ethyl acetate:hexane 1:1) and optimize quenching steps.
- Scale-dependent effects : Pilot small-scale reactions (<100 mg) before scaling up .
Q. Why do solubility values vary across studies, and how can this be standardized?
Answer:
- pH dependence : Report solubility at standardized pH (e.g., 7.4 PBS).
- Temperature control : Measure at 25°C ± 1°C using shake-flask methods.
- Ionic strength : Account for buffer composition (e.g., 0.15 M NaCl) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
